An In-depth Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline (CAS: 62406-68-2)
An In-depth Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline (CAS: 62406-68-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloro-3-methylaniline, a halogenated aniline derivative of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, spectral data, and potential applications, particularly as a versatile intermediate in the development of novel therapeutic agents and agrochemicals.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 62406-68-2 | [1][2][3] |
| Molecular Formula | C₇H₆BrCl₂N | [1][2][3] |
| Molecular Weight | 254.94 g/mol | [1][2][3] |
| Melting Point | 67-69 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | [5] |
| Appearance | White solid | [5] |
Note: Some properties may be based on data for structurally similar compounds and should be confirmed experimentally.
Spectral Data
The structural characterization of 4-Bromo-2,6-dichloro-3-methylaniline is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (CCl₄) | δ 7.33 (s, 1H), 4.40 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) | [5] |
| ¹³C NMR | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline is available. | [6][7] |
| Mass Spectrometry | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline shows a top peak at m/z 241. | [7] |
| Infrared (IR) | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline is available. | [7][8] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2,6-dichloro-3-methylaniline can be achieved through a multi-step process, often involving the protection of the amine group, followed by halogenation and deprotection. A key synthetic route involves the hydrolysis of an acetamide precursor.
Synthesis via Hydrolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide
A detailed experimental protocol for the synthesis of 4-Bromo-2,6-dichloro-3-methylaniline is provided in patent literature.[5] The process involves the hydrolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide.
Experimental Protocol:
-
Reaction Setup: A solution of 2.07 g of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide in 50 mL of ethanol, 25 mL of water, and 25 mL of 50% aqueous sodium hydroxide is prepared in a suitable reaction vessel.
-
Hydrolysis: The reaction mixture is refluxed until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then extracted with diethyl ether.
-
Purification: The ether extract is washed with water, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is removed under reduced pressure to yield the crude product as a white solid.
-
Final Purification: The crude product is further purified by column chromatography on silica gel using pentane as the eluent, followed by recrystallization from heptane to afford pure 4-Bromo-2,6-dichloro-3-methylaniline.[5]
Caption: Synthetic workflow for 4-Bromo-2,6-dichloro-3-methylaniline.
Applications in Drug Discovery and Development
Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide range of biologically active molecules.[9] Their structural motifs are present in numerous approved drugs, particularly in the area of oncology.[10]
Role as a Kinase Inhibitor Scaffold
The substituted aniline core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[11][12][13][14][15] These compounds often act by competing with ATP for binding to the kinase active site. The diverse substitution pattern of 4-Bromo-2,6-dichloro-3-methylaniline allows for the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. The halogen atoms can be exploited for further chemical modifications, such as through palladium-catalyzed cross-coupling reactions.[16]
Utility in Suzuki-Miyaura Coupling Reactions
The bromine atom on the aniline ring is particularly amenable to Suzuki-Miyaura coupling reactions, a powerful tool for forming carbon-carbon bonds.[17][18][19] This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this starting material.
Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine 4-Bromo-2,6-dichloro-3-methylaniline (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 4-Bromo-2,6-dichloro-3-methylaniline is not widely available, data for structurally related compounds such as 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-dichloroaniline indicate that this class of compounds should be handled with care.[20][21]
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][21]
-
Storage: Keep in a tightly closed container in a dry and well-ventilated place.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Table 3: GHS Hazard Classifications for a Structurally Similar Compound (4-Bromo-2,6-dichloroaniline)
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [11] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [11] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [11] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [11] |
Note: These classifications are for a related compound and should be used as a guide. A full risk assessment should be conducted before handling 4-Bromo-2,6-dichloro-3-methylaniline.
Conclusion
4-Bromo-2,6-dichloro-3-methylaniline is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its polysubstituted aromatic structure provides multiple avenues for synthetic elaboration, enabling the creation of diverse and complex molecular architectures. The detailed synthesis protocol and understanding of its reactivity, particularly in cross-coupling reactions, make it an attractive starting material for researchers and scientists. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
- 1. 62406-68-2|4-Bromo-2,6-dichloro-3-methylaniline|BLD Pharm [bldpharm.com]
- 2. 62406-68-2 | 4-bromo-2,6-dichloro-3-methylaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. capotchem.cn [capotchem.cn]
- 4. nbinno.com [nbinno.com]
- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 6. 4-Bromo-2,6-dichloroaniline(697-88-1) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]



